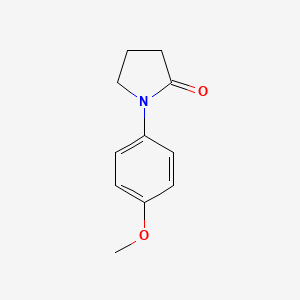

1-(4-Methoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJCCRRYIMWLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184513 | |

| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30425-47-9 | |

| Record name | 1-(4-Methoxyphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30425-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030425479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)pyrrolidin-2-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 1-(4-Methoxyphenyl)pyrrolidin-2-one. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is a derivative of pyrrolidin-2-one, featuring a methoxyphenyl group attached to the nitrogen atom of the lactam ring.

Chemical Structure:

Physicochemical Properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, development, and chemical synthesis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Experimental values are provided where available, supplemented by computationally predicted data from reputable sources to offer a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Melting Point | >55 °C (decomposition) | Experimental |

| Boiling Point | 374.9 ± 25.0 °C | Predicted |

| Solubility | Slightly soluble in Chloroform | Experimental |

| pKa (most basic) | -2.8 ± 0.4 | Predicted |

| logP (Octanol-Water Partition Coefficient) | 1.45 | Predicted |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is determined using the distillation method.

Methodology:

-

A sample of the compound is placed in a distillation flask with a few boiling chips.

-

The flask is heated, and the vapor is allowed to rise and condense in a condenser.

-

The temperature of the vapor is measured with a thermometer placed at the vapor-liquid equilibrium point.

-

The constant temperature recorded during the distillation of the bulk of the liquid is the boiling point.

Solubility Determination

The solubility is determined by the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., chloroform, water) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is determined by potentiometric titration.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is determined using the shake-flask method.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in the two-phase system.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP).

Caption: Workflow for logP Determination.

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical identity of 1-(4-Methoxyphenyl)pyrrolidin-2-one. The document furnishes the standardized IUPAC name and the Chemical Abstracts Service (CAS) number for unambiguous identification in research and development settings. While this guide aims to be a comprehensive resource, it is important to note that detailed experimental protocols, extensive quantitative data, and specific signaling pathways for this particular compound are not widely available in the public domain. The information presented herein is based on established chemical nomenclature and publicly accessible database information.

Chemical Identification

For the purpose of clear and standardized communication in a scientific context, the compound this compound is identified by the following nomenclature and registry number.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 30425-47-9[1] |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

Synthesis and Methodologies

One common approach involves the condensation of 4-methoxyaniline with γ-butyrolactone under conditions that facilitate lactamization. Another potential strategy is the reaction of an appropriate donor-acceptor cyclopropane with an aniline, which has been reported for the synthesis of 1,5-substituted pyrrolidin-2-ones.

Due to the lack of specific published experimental data for this compound, researchers are encouraged to consult general organic chemistry literature for methodologies applicable to the synthesis of N-aryl lactams.

Biological and Pharmacological Data

A comprehensive search of scientific literature and databases did not yield specific quantitative data on the biological activity, pharmacological properties, or mechanism of action for this compound. The pyrrolidin-2-one scaffold is a common motif in many biologically active compounds, and derivatives have shown a wide range of activities. However, without specific studies on the title compound, any discussion of its potential biological role would be speculative.

Signaling Pathways and Experimental Workflows

There is no information available in the public domain that describes signaling pathways or specific experimental workflows in which this compound is a key component. Therefore, the creation of a logical or signaling pathway diagram as requested is not possible at this time.

Conclusion

This compound is a defined chemical entity with a specific IUPAC name and CAS number, which are crucial for its identification in a research and drug development context. However, there is a notable absence of in-depth technical information in the public domain regarding its synthesis, biological activity, and mechanism of action. This lack of available data precludes the compilation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams. This guide serves to provide the foundational identification of the compound and to highlight the current gap in publicly available scientific knowledge. Further research would be necessary to elucidate the properties and potential applications of this molecule.

References

Spectroscopic and Structural Elucidation of N-(4-methoxyphenyl)pyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-methoxyphenyl)pyrrolidin-2-one and its analogs. Due to the limited availability of direct experimental data for the title compound, this document presents a detailed analysis of closely related structures to offer valuable insights for researchers in the field. The guide includes tabulated spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for these analytical techniques, and a workflow diagram for the structural characterization of novel organic compounds.

Introduction

N-(4-methoxyphenyl)pyrrolidin-2-one is a lactam derivative with potential applications in medicinal chemistry and materials science. The structural elucidation of such novel compounds is fundamental for understanding their chemical properties and biological activity. Spectroscopic techniques are paramount in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide aims to be a valuable resource by compiling and presenting key spectroscopic data and methodologies relevant to the characterization of N-(4-methoxyphenyl)pyrrolidin-2-one and its congeners.

Spectroscopic Data for Analogous Compounds

2.1. Analog 1: 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one

-

Structure:

-

Spectroscopic Data Summary: While a full dataset is not available, crystallographic data confirms the core structure.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight (Mr) | 207.22 | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

2.2. Analog 2: 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

-

Structure:

-

Spectroscopic Data Summary: Crystallographic data provides foundational structural information.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight (Mr) | 205.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Experimental Protocols

The following sections detail standardized experimental procedures for the key spectroscopic techniques used in the characterization of organic compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: A standard one-pulse experiment is typically performed. Key parameters include the spectral width, number of scans (typically 8-64 for good signal-to-noise), and a relaxation delay of 1-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the signals provides the relative ratio of protons.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used, but tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A proton-decoupled experiment is standard, which results in a spectrum with single lines for each unique carbon atom. A sufficient number of scans (often several hundred to thousands) and a suitable relaxation delay are crucial for obtaining a good spectrum.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[2]

-

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. The instrument passes infrared radiation through the sample and records the frequencies at which radiation is absorbed.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

3.3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) is prepared in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[3] The solution must be free of any particulate matter.[3]

-

Instrumentation: Various types of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition:

-

Electron Ionization (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment.

-

Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.

-

-

Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺ or [M+H]⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

While direct experimental spectroscopic data for N-(4-methoxyphenyl)pyrrolidin-2-one remains elusive in readily accessible literature, this guide provides a foundational framework for its characterization. By presenting data from closely related analogs and detailing standardized experimental protocols, researchers are better equipped to acquire and interpret the necessary spectra for this and similar compounds. The outlined workflow further provides a systematic approach to the structural elucidation of novel molecules, which is a critical step in the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Solubility of 1-(4-Methoxyphenyl)pyrrolidin-2-one in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known solubility characteristics of 1-(4-Methoxyphenyl)pyrrolidin-2-one and outlines comprehensive experimental protocols for determining its solubility in a range of common laboratory solvents. This information is critical for applications in medicinal chemistry, process development, and formulation science where understanding a compound's solubility is a fundamental requirement.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Its molecular structure, featuring both polar (amide) and non-polar (methoxyphenyl) moieties, suggests a nuanced solubility profile. Accurate solubility data is essential for designing synthetic routes, purification strategies, and for the development of suitable drug delivery systems. This document summarizes the available solubility data and provides standardized methods for its empirical determination.

Quantitative and Qualitative Solubility Data

The publicly available quantitative solubility data for this compound is sparse. However, some qualitative information has been reported. The table below summarizes the known solubility of the compound.

| Solvent | Formula | Type | Temperature (°C) | Solubility |

| Chloroform | CHCl₃ | Polar Aprotic | Not Specified | Slightly Soluble[1][2] |

Further empirical investigation is required to establish a comprehensive solubility profile in a wider range of solvents.

Experimental Protocols for Solubility Determination

To address the lack of extensive solubility data, the following experimental protocols are provided. These methods are standard in organic chemistry for qualitatively and quantitatively assessing the solubility of a compound.

This procedure provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents:

-

Water (H₂O)

-

Diethyl ether (CH₃CH₂)₂O

-

5% Sodium hydroxide (NaOH) aqueous solution

-

5% Sodium bicarbonate (NaHCO₃) aqueous solution

-

5% Hydrochloric acid (HCl) aqueous solution

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously for 10-20 seconds. Continuous stirring for up to 60 seconds may be necessary.[3]

-

Observe the mixture to determine if the compound has dissolved completely. If the solid is no longer visible and a single liquid phase is present, the compound is considered soluble. If a significant portion of the solid remains, it is considered insoluble.

-

If the compound is found to be water-soluble, test the resulting solution with litmus or pH paper to determine its acidity or basicity.[5][6]

-

If the compound is insoluble in water, proceed with the other solvents in a logical sequence as outlined in the workflow diagram below to gather information about its functional group characteristics.[4][6] For instance, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[4][5][6]

-

Record all observations meticulously.

This method can be used to determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or small flasks with secure caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculate the solubility in g/L or other appropriate units based on the mass of the dissolved solid and the volume of the aliquot taken.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression for the qualitative solubility testing of an organic compound like this compound.

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

References

Potential Biological Activities of Methoxyphenyl Pyrrolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a methoxyphenyl moiety can significantly influence the pharmacological profile of these derivatives, enhancing their interaction with various biological targets. This technical guide provides a comprehensive overview of the potential biological activities of methoxyphenyl pyrrolidinone derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Methoxyphenyl pyrrolidinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.

Antiproliferative and Antimitotic Activity

A notable derivative, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one (Compound 6h) , has shown strong inhibitory activity against a range of human cancer cell lines, with particular potency against non-small cell lung cancer (NCI-H522).[1][2] Studies suggest that its mechanism of action is similar to that of the antimitotic drug vincristine, which involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][3][4]

Quantitative Data: Antiproliferative Activity of Compound 6h

| Cell Line | Cancer Type | GI50 (log10 M) | TGI (log10 M) | IC50 (nM) |

| SR | Leukemia | < -8.00 | - | - |

| MDA-MB-435 | Melanoma | < -8.00 | - | - |

| NCI-H522 | Non-Small Cell Lung | - | < -8.00 | 42.3 ± 1.2 (48h) |

GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. Data extracted from NCI-60 human cancer cell line panel screening.[2]

Signaling Pathway: Antimitotic Action via Tubulin Destabilization

Caption: Antimitotic mechanism of tubulin-destabilizing agents.

Matrix Metalloproteinase (MMP) Inhibition

Certain 4-phenoxybenzenesulfonyl pyrrolidine derivatives act as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[5] These enzymes are crucial for the degradation of the extracellular matrix, a process that is highly active during cancer cell invasion and metastasis. By inhibiting these enzymes, these derivatives can significantly suppress the migration and invasion of cancer cells.[5]

Experimental Workflow: Assessing Anti-Metastatic Potential

Caption: Workflow for evaluating MMP inhibitors as anticancer agents.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7][8][9][10] Some methoxypyridine derivatives containing a sulfonamide group have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[1]

Signaling Pathway: PI3K/mTOR Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Antimicrobial Activity

Methoxyphenyl pyrrolidinone derivatives have also demonstrated notable activity against various microbial pathogens. Spiropyrrolidine derivatives, in particular, have shown potent antibacterial and moderate antifungal activities.[11]

Quantitative Data: Antimicrobial Activity of a Spiropyrrolidine Derivative (Compound 5d)

| Microorganism | Type | MIC (mM) |

| Staphylococcus aureus ATCC 25923 | Gram-positive bacteria | 3.95 |

| Tetracycline (Standard) | - | 576.01 |

MIC: Minimum Inhibitory Concentration.[11]

Neuroprotective and CNS Activity

The structural features of methoxyphenyl pyrrolidinone derivatives make them suitable candidates for targeting components of the central nervous system. Research has explored their potential in treating neurodegenerative diseases like Alzheimer's and in modulating neurotransmitter systems.

GABA Uptake Inhibition

A series of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives have been synthesized and evaluated as inhibitors of GABA transport proteins GAT1 and GAT3.[10] The inhibition of GABA uptake can potentiate GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety. The presence of the 4-methoxyphenyl group was found to be beneficial for potent inhibition at GAT3.[10]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic approach. N-benzylated (pyrrolidin-2-one) derivatives have been designed based on the structure of the Alzheimer's drug donepezil.[12] Certain derivatives, such as 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) , have displayed an excellent anti-Alzheimer's profile in preclinical studies.[12]

Serotonin 5-HT2A Receptor Agonism

Derivatives containing a 2,5-dimethoxyphenyl moiety attached to a piperidine ring (a structure related to pyrrolidine) have been investigated as selective serotonin 5-HT2A receptor agonists.[13] The 5-HT2A receptor is a key target for psychedelic drugs and is also implicated in various neuropsychiatric disorders.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., 0.5% DMSO) for a specified period (e.g., 24 or 48 hours).[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[14]

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of a compound to inhibit the collective migration of a sheet of cells.

-

Monolayer Formation: Grow cells to confluence in a multi-well plate.[15]

-

Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.[15][16]

-

Treatment and Imaging: Wash the wells to remove detached cells, add fresh medium with the test compound, and capture an initial image (T=0).[15]

-

Monitoring: Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[16]

-

Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay evaluates the ability of cancer cells to invade through a simulated extracellular matrix.

-

Chamber Preparation: Coat the porous membrane of a Transwell insert with a layer of Matrigel or a similar extracellular matrix preparation.[13][17][18]

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.[17]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The test compound can be added to either or both chambers.[17]

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[17]

-

Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the cells that have invaded to the lower surface of the membrane and count them under a microscope.[17]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE and its inhibition by test compounds.

-

Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the AChE enzyme.[19]

-

Incubation: Incubate the mixture for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[19]

-

Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5]

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.[19]

-

Inhibition Calculation: Compare the rate of reaction in the presence of the test compound to that of a control without the inhibitor to determine the percent inhibition.

Conclusion

Methoxyphenyl pyrrolidinone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of these compounds, from lead optimization to preclinical evaluation. The diverse mechanisms of action, including tubulin polymerization inhibition, enzyme inhibition (MMPs, AChE), and modulation of key signaling pathways (PI3K/mTOR), highlight the rich chemical space and therapeutic potential of this scaffold. Future studies should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijprajournal.com [ijprajournal.com]

- 15. clyte.tech [clyte.tech]

- 16. med.virginia.edu [med.virginia.edu]

- 17. snapcyte.com [snapcyte.com]

- 18. clyte.tech [clyte.tech]

- 19. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of N-Aryl Pyrrolidinones: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The N-aryl pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its prevalence in pharmaceuticals, from antiviral and anticancer agents to central nervous system modulators, has driven the development of diverse and efficient synthetic methodologies. This technical guide provides a comprehensive literature review on the discovery and synthesis of N-aryl pyrrolidinones, with a focus on key reactions, detailed experimental protocols, and comparative data to aid researchers in this dynamic field.

Core Synthetic Strategies

The construction of the N-aryl bond to the pyrrolidinone core is the cornerstone of synthesizing this class of molecules. Several powerful cross-coupling and amination strategies have emerged as the methods of choice, each with its own set of advantages and substrate scope. The most prominent among these are the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to N-aryl pyrrolidinones.[1][2] This reaction class is characterized by its use of a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to couple an aryl halide or triflate with the pyrrolidinone nitrogen.[3] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing superior results.[4]

Generalized Reaction Scheme:

Figure 1: Generalized Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 1-(4-tolyl)pyrrolidin-2-one

A detailed protocol for the Buchwald-Hartwig amination is as follows:

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Reaction Setup: To the Schlenk tube, add 2-pyrrolidinone (1.0 eq.), 4-bromotoluene (1.2 eq.), and a base such as Cs₂CO₃ (2.0 eq.).

-

Solvent Addition: Anhydrous dioxane is added to the mixture.

-

Reaction Conditions: The reaction vessel is sealed and heated to 100-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-aryl pyrrolidinone.[5]

Quantitative Data for Buchwald-Hartwig Amination:

| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Xantphos | Cs₂CO₃ | Dioxane | 105 | 18 | 85 | [4] |

| 4-Chlorobenzonitrile | RuPhos | NaOtBu | Toluene | 100 | 12 | 92 | [5] |

| 2-Bromopyridine | BINAP | K₃PO₄ | Toluene | 110 | 24 | 78 | [2] |

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[6] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) salts as catalysts in the presence of a ligand, allowing for milder conditions.[7][8] This method is particularly useful for the arylation of amides and lactams.[9]

Generalized Reaction Scheme:

Figure 2: Generalized Ullmann Condensation.

Experimental Protocol: Synthesis of 1-Phenylpyrrolidin-2-one

A representative experimental procedure for the Ullmann N-arylation of 2-pyrrolidinone is as follows:

-

Reaction Setup: A mixture of 2-pyrrolidinone (1.0 eq.), iodobenzene (1.2 eq.), CuI (10 mol%), a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) (20 mol%), and K₂CO₃ (2.0 eq.) is placed in a sealed tube.

-

Solvent Addition: Anhydrous DMSO or NMP is added as the solvent.

-

Reaction Conditions: The mixture is heated to 110-130 °C for 24-48 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by flash chromatography to yield 1-phenylpyrrolidin-2-one.[9]

Quantitative Data for Ullmann Condensation:

| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | L-Proline | K₂CO₃ | DMSO | 110 | 24 | 88 | [9] |

| 4-Bromoanisole | DMEDA | K₃PO₄ | NMP | 130 | 36 | 75 | [7] |

| 1-Iodonaphthalene | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 120 | 48 | 82 | [8] |

Reductive Amination

Reductive amination provides an alternative route to N-aryl pyrrolidines, and subsequently N-aryl pyrrolidinones through oxidation, by forming the heterocyclic ring from acyclic precursors. A notable example is the iridium-catalyzed successive reductive amination of diketones with anilines.[10][11] This method offers the advantage of constructing the pyrrolidine ring and the N-aryl bond in a single transformation.

Generalized Reaction Scheme:

Figure 3: Iridium-Catalyzed Reductive Amination.

Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrolidine

A general procedure for the iridium-catalyzed reductive amination is as follows:[10]

-

Reaction Setup: To a dried Schlenk tube, add the iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.0 mol%), 2,5-hexanedione (1.0 eq.), and aniline (1.1 eq.).

-

Solvent and Hydrogen Source: Add the solvent (e.g., water) and a hydrogen donor such as formic acid (30.0 eq.).

-

Reaction Conditions: The mixture is stirred at 80 °C for 12 hours under an air atmosphere.

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated salt water. The organic fraction is then dried over anhydrous Na₂SO₄.

-

Purification: After filtration and concentration, the crude product is purified by column chromatography.

Quantitative Data for Iridium-Catalyzed Reductive Amination:

| Diketone | Aniline | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | Reference |

| 2,5-Hexanedione | Aniline | [CpIrCl₂]₂ | H₂O | 80 | 12 | 92 | 71:29 | [10] |

| 2,5-Hexanedione | 4-Methoxyaniline | [CpIrCl₂]₂ | H₂O | 80 | 12 | 95 | 75:25 | [10] |

| 1-Phenyl-1,4-pentanedione | Aniline | [Cp*IrCl₂]₂ | H₂O | 80 | 12 | 85 | >95:5 | [10] |

Experimental Workflow

The general workflow for the synthesis and characterization of N-aryl pyrrolidinones follows a standard procedure in synthetic organic chemistry.

Figure 4: General Experimental Workflow.

Biological Significance and Applications in Drug Discovery

N-Aryl pyrrolidinones are integral components of numerous therapeutic agents due to their ability to interact with a variety of biological targets. Their diverse pharmacological activities include roles as kinase inhibitors, antiviral agents, and modulators of central nervous system targets.[12][13][14]

Kinase Inhibition:

Several N-aryl pyrrolidinone derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[15] For instance, certain derivatives have shown inhibitory activity against Extracellular signal-regulated kinases (ERK), key components of the MAPK/ERK pathway that controls cell proliferation and survival.[16]

Figure 5: Inhibition of the ERK Signaling Pathway.

Antiviral Activity:

N-aryl pyrrolidinones have also emerged as a promising class of antiviral agents. Notably, certain derivatives have been characterized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12][17] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents viral replication.[18]

Neurodegenerative Diseases:

The N-aryl pyrrolidinone scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[14][19][20] Their mechanisms of action in this context are varied and can include the modulation of neurotransmitter systems and the inhibition of enzymes involved in the pathological progression of these diseases.

Conclusion

The discovery and development of synthetic routes to N-aryl pyrrolidinones have been driven by their significant potential in drug discovery. The Buchwald-Hartwig amination, Ullmann condensation, and reductive amination represent powerful and versatile tools for the synthesis of this important class of compounds. The choice of method depends on the specific target molecule, available starting materials, and desired functional group tolerance. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and selective syntheses, further expanding the accessibility and therapeutic applications of N-aryl pyrrolidinones. This guide provides a foundational understanding of the key synthetic strategies and their practical implementation, serving as a valuable resource for researchers dedicated to the discovery of novel therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigations on 16-Arylideno Steroids as a New Class of Neuroprotective Agents for the Treatment of Alzheimer's and Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

Mechanism of Action Hypotheses for 1-(4-Methoxyphenyl)pyrrolidin-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)pyrrolidin-2-one is a synthetic compound featuring a core pyrrolidinone structure, a scaffold common to a variety of centrally active agents. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural components—the pyrrolidinone ring and the 4-methoxyphenyl group—allow for the formulation of several well-grounded hypotheses regarding its potential mechanisms of action. This document provides a comprehensive exploration of these hypotheses, drawing parallels with structurally related compounds and outlining detailed experimental protocols to facilitate further investigation. The primary hypothesized mechanisms include nootropic activity via positive allosteric modulation of AMPA receptors, anticonvulsant effects potentially mediated by synaptic vesicle glycoprotein 2A (SV2A) or GABAergic pathways, and inhibition of monoamine reuptake.

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) chemical family has been a subject of extensive research for several decades, yielding compounds with diverse pharmacological profiles, including nootropic, neuroprotective, and anticonvulsant properties.[1] The prototypical member of this class, piracetam, introduced the concept of "nootropics"—agents that enhance cognitive functions like learning and memory.[1] The mechanisms underlying the effects of pyrrolidinone derivatives are not fully elucidated and can vary significantly between different compounds within the class.[1] This guide focuses on this compound, a molecule for which a clear pharmacological profile has not yet been established. By examining its structural relationship to well-characterized compounds, we can propose and explore several plausible biological targets and pathways.

Nootropic Activity Hypothesis: Positive Allosteric Modulation of AMPA Receptors

A significant number of pyrrolidinone derivatives, particularly the racetam class of drugs, are recognized for their nootropic effects.[2][3] A leading hypothesis for this cognitive enhancement is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][4][5]

Putative Signaling Pathway

Positive allosteric modulators (PAMs) of AMPA receptors bind to a site distinct from the glutamate binding site.[5] This binding is thought to stabilize the receptor in an open conformation, thereby enhancing the influx of Ca²⁺ in response to glutamate binding.[2] This potentiation of glutamatergic neurotransmission is believed to be a key mechanism for improving synaptic plasticity, which is fundamental to learning and memory.[4] Racetams like aniracetam and piracetam have been shown to act as AMPA receptor PAMs.[2][4][5] Given the core pyrrolidinone structure of this compound, it is plausible that it could interact with AMPA receptors in a similar manner.

Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes

This protocol is designed to assess the modulatory effects of this compound on AMPA receptors expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding for specific AMPA receptor subunits (e.g., GluA2 and GluA3). Incubate for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3M KCl for voltage clamping (holding potential of -60 mV).

-

Agonist and Modulator Application: Apply glutamate or AMPA at a concentration that elicits a submaximal response (e.g., EC20). Once a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the test compound. A potentiation of the agonist-induced current suggests positive allosteric modulation. Calculate the EC50 for the modulatory effect.

Anticonvulsant Activity Hypothesis

Several pyrrolidinone derivatives, most notably levetiracetam and its analogs, are effective anticonvulsant drugs.[1][2] This suggests that the pyrrolidinone scaffold is amenable to producing anticonvulsant activity.

Putative Signaling Pathways

Two primary mechanisms are proposed for the anticonvulsant effects of pyrrolidinone derivatives:

-

SV2A Binding: Levetiracetam and related compounds bind with high affinity to the synaptic vesicle glycoprotein 2A (SV2A).[2][6] This protein is involved in the regulation of neurotransmitter release. Binding of the drug to SV2A is thought to modulate synaptic transmission and reduce neuronal hyperexcitability.[6]

-

GABAergic Modulation: The pyrrolidinone ring is a cyclic analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] Some 1-acyl-2-pyrrolidinone derivatives have been shown to release GABA upon hydrolysis, thereby enhancing inhibitory neurotransmission.[7] Other derivatives may act as inhibitors of GABA transporters (GAT1, GAT3), increasing the synaptic concentration of GABA.[8]

Experimental Protocols

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Use male Swiss albino mice weighing 20-25 g.

-

Drug Administration: Administer this compound or vehicle (e.g., saline with 0.1% Tween 80) intraperitoneally (i.p.). A positive control, such as phenytoin (25 mg/kg), should also be used.

-

Seizure Induction: After a 30-60 minute pre-treatment period, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is indicative of an anticonvulsant effect.

-

Data Analysis: Calculate the percentage of animals in each group protected from tonic hindlimb extension. Determine the ED50 if a dose-response relationship is observed.

This model is sensitive to drugs that enhance GABAergic neurotransmission and is used to identify compounds effective against myoclonic and absence seizures.[9]

-

Animals: Use male Swiss albino mice weighing 20-25 g.

-

Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., diazepam, 5 mg/kg) i.p.

-

Seizure Induction: After a 30-60 minute pre-treatment period, administer a convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p.).[10]

-

Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first clonic seizure and the duration of seizures for at least 30 minutes.[9] Note any mortality within 24 hours.

-

Data Analysis: Compare the seizure latency and duration between the treated and control groups using appropriate statistical tests. Calculate the percentage of mortality protection.

Monoamine Reuptake Inhibition Hypothesis

The 4-methoxyphenyl group is a structural feature present in some compounds known to interact with monoamine transporters. For instance, analogs of pyrovalerone, which also contain a pyrrolidine ring, have been shown to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[11]

Putative Signaling Pathway

Inhibition of monoamine transporters (DAT, NET, and SERT) in the presynaptic terminal leads to an increase in the synaptic concentration of the respective neurotransmitters (dopamine, norepinephrine, and serotonin). This enhancement of monoaminergic neurotransmission can lead to various psychopharmacological effects, including stimulant, antidepressant, and anxiolytic actions.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific monoamine transporters.[12][13]

-

Cell Culture: Use cell lines (e.g., HEK293 or CHO) stably or transiently transfected to express human DAT, NET, or SERT.

-

Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-HEPES buffer.

-

Inhibition Assay: Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes.

-

Radioligand Addition: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

-

Incubation and Termination: Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C. Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro monoamine transporter inhibition data for pyrovalerone analogs, which share a pyrrolidine ring and a substituted phenyl group. This data can serve as a reference for potential activity ranges.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Pyrovalerone (1-(4-methylphenyl) analog) | 16.0 | 49.0 | 2400 | [11] |

| 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 23.0 | 110 | 4100 | [11] |

Conclusion

The structural features of this compound suggest several plausible and compelling mechanisms of action that warrant experimental investigation. Based on the extensive research on the broader class of pyrrolidinone derivatives, the most promising avenues for exploration are its potential as a nootropic agent acting on AMPA receptors, its possible anticonvulsant properties through interaction with SV2A or the GABAergic system, and its capacity to function as a monoamine reuptake inhibitor. The experimental protocols detailed in this guide provide a robust framework for elucidating the pharmacological profile of this compound. Further research, guided by these hypotheses, will be crucial in determining the therapeutic potential of this compound and its place within the landscape of neuropharmacology.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Racetam - Wikipedia [en.wikipedia.org]

- 3. journals.uran.ua [journals.uran.ua]

- 4. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seletracetam - Wikipedia [en.wikipedia.org]

- 7. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one (CAS No. 30425-47-9). The information herein is compiled for use by professionals in research and development.

Chemical and Physical Properties

This compound is a solid, off-white to white compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 30425-47-9 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Physical State | Solid | [1][3] |

| Appearance | Off-white to white | [1] |

| Boiling Point | 414.7°C at 760 mmHg | [1] |

| Density | 1.162 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform | [3] |

| Storage Temperature | Room Temperature (20 to 22 °C), sealed in dry conditions | [1] |

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling information is based on general principles for handling laboratory chemicals and data from structurally similar compounds. Users should handle this compound with care and perform their own risk assessment before use.

Hazard Identification

Based on data for similar pyrrolidinone derivatives, this compound should be treated as an irritant.[5] Potential hazards may include:

-

Skin Irritation: May cause skin irritation upon contact.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

-

Acute Oral Toxicity: May be harmful if swallowed.

The following GHS hazard and precautionary statements for similar compounds are provided as a reference.

| GHS Classification | Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Handling and Personal Protective Equipment (PPE)

A standardized safe handling workflow should be followed when working with this compound.

Safe Handling Workflow for this compound.

Experimental Protocol for Safe Handling:

-

Risk Assessment: Before handling, review all available safety information and assess the risks associated with the planned experiment.

-

Personal Protective Equipment: At a minimum, wear chemical safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Dispensing: Avoid creating dust when weighing or transferring the solid material.

-

Spills: In case of a spill, avoid breathing dust.[6] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[6]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7]

Biological Activity and Metabolism

While specific signaling pathway interactions for this compound are not well-documented in publicly available literature, studies on structurally similar compounds provide insights into its potential metabolic fate. Research on analogues of α-pyrrolidinovalerophenone (α-PVP), such as 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, has identified key metabolic transformations.[8] These include oxidation of the pyrrolidine ring to a pyrrolidone and O-demethylation of the methoxy group.[8]

The probable metabolic pathway for a related compound is illustrated below. This serves as a predictive model for the metabolism of this compound.

Predicted Metabolic Pathway Based on a Structural Analog.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published. However, general procedures for the synthesis of pyrrolidinone derivatives often involve methods such as:

-

N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization.[9]

-

Lactamization of γ-butyrolactone (GBL) with appropriate amines.[1]

-

One-pot multicomponent synthesis using anilines, aldehydes, and diethyl acetylenedicarboxylate.[10]

Researchers developing protocols for this compound should consult the broader literature on the synthesis and handling of pyrrolidinone derivatives and adapt procedures with appropriate safety precautions.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by qualified individuals in a suitably equipped facility and in accordance with all applicable safety regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. 30425-47-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 30425-47-9 [m.chemicalbook.com]

- 4. Novachemistry-Products [novachemistry.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Methodological Guide to the Thermochemical Properties of 1-(4-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)pyrrolidin-2-one is a lactam derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is fundamental for predicting its reactivity, stability, and phase behavior. These parameters are critical inputs for computational modeling, process scale-up, and safety assessments.

This guide provides a framework for the experimental determination of these key thermochemical values. It details the principles and protocols for oxygen bomb calorimetry, differential scanning calorimetry (DSC), and vapor pressure measurement techniques.

Thermochemical Data

The following tables summarize the key thermochemical properties of interest for this compound. As experimental values are not currently published, the tables are presented as a template for data collection. For illustrative purposes, estimated values or data from structurally similar compounds may be noted where applicable, and should not be considered as experimentally verified data for the title compound.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Phase | Method | Value (kJ·mol⁻¹) |

|---|---|---|

| Crystalline (cr) | Oxygen Bomb Calorimetry | Not Available |

| Gaseous (g) | Derived from ΔfH°(cr) and ΔsubH° | Not Available |

Standard state: 298.15 K, 1 bar

Table 2: Standard Molar Heat Capacity (Cp°)

| Phase | Method | Temperature (K) | Value (J·K⁻¹·mol⁻¹) |

|---|---|---|---|

| Crystalline (cr) | Differential Scanning Calorimetry (DSC) | 298.15 | Not Available |

Standard state: 298.15 K, 1 bar

Table 3: Phase Transition Thermodynamics

| Transition | Method | Temperature (K) | Enthalpy (ΔH) (kJ·mol⁻¹) | Entropy (ΔS) (J·K⁻¹·mol⁻¹) |

|---|---|---|---|---|

| Fusion (cr → l) | DSC | Not Available | Not Available | Not Available |

| Sublimation (cr → g) | Knudsen Effusion / TGA | Not Available | Not Available | Not Available |

Experimental Protocols

The determination of the thermochemical data presented above requires a combination of specialized calorimetric and analytical techniques.

Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation in the crystalline state (ΔfH°(cr)) is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°). The procedure involves the complete combustion of the sample in a high-pressure oxygen environment within a constant-volume calorimeter (bomb calorimeter).[1][2]

Methodology:

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is prepared. The pellet is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Calorimeter Assembly: A small, known amount of water is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Combustion: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter jacket). The temperature of the water is monitored until it reaches a steady state. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water in the jacket is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

-

Calculation:

-

The energy change of the combustion reaction (ΔE_comb) is calculated using the formula: ΔE_comb = -C_cal * ΔT where C_cal is the heat capacity of the calorimeter, determined by combusting a standard substance like benzoic acid.[1]

-

Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen. This yields the standard internal energy of combustion (ΔcU°).

-

The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation: ΔcH° = ΔcU° + Δn_g * RT where Δn_g is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔfH°(cr)) is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[3][4]

-

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature.[5][6] This allows for the determination of heat capacity and the enthalpy of phase transitions like melting.

Methodology for Heat Capacity (Cp): [7][8][9]

-

Three-Scan Method: Three separate runs are performed under identical conditions (heating rate, gas atmosphere): a. Baseline: An empty sample pan and an empty reference pan are run to determine the baseline heat flow of the instrument. b. Standard: A standard material with a well-known heat capacity (e.g., sapphire) is placed in the sample pan and run. c. Sample: The this compound sample of known mass is placed in the sample pan and run.

-

Calculation: The specific heat capacity of the sample (C_p,sample) is calculated at a given temperature using the following equation: C_p,sample = C_p,std * (m_std / m_sample) * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) where m is the mass and DSC is the heat flow signal for the standard, sample, and baseline runs.

Methodology for Enthalpy of Fusion (ΔfusH°):

-

Measurement: A weighed sample is heated through its melting point at a constant rate. The instrument records an endothermic peak as the sample melts.

-

Calculation: The area of the melting peak is integrated. This area is directly proportional to the enthalpy of fusion. The instrument is calibrated using a standard of known enthalpy of fusion (e.g., indium).

Enthalpy of Sublimation via Vapor Pressure Measurement

For a solid with low volatility, the enthalpy of sublimation (ΔsubH°) can be derived from its vapor pressure measured at different temperatures. The Knudsen effusion method is a common technique for this purpose.[10][11][12]

Methodology:

-

Knudsen Effusion Cell: A small amount of the sample is placed in a Knudsen cell, which is a container with a very small orifice of known area.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a specific temperature. The rate of mass loss of the sample due to effusion (sublimation) through the orifice is measured over time using a highly sensitive microbalance.[13]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (dm/dt) / A * sqrt(2πRT / M) where dm/dt is the rate of mass loss, A is the area of the orifice, R is the gas constant, T is the absolute temperature, and M is the molar mass of the sample.

-

Enthalpy of Sublimation Calculation: The measurements are repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -Δ_subH° / R

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Determining Gas-Phase Enthalpy of Formation.

Caption: Workflow for DSC Heat Capacity Measurement.

References

- 1. biopchem.education [biopchem.education]

- 2. reddit.com [reddit.com]

- 3. jpyro.co.uk [jpyro.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. mooreanalytical.com [mooreanalytical.com]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. researchgate.net [researchgate.net]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. Knudsen cell - Wikipedia [en.wikipedia.org]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. pragolab.cz [pragolab.cz]

- 13. azom.com [azom.com]

Methodological & Application

Synthesis protocol for 1-(4-Methoxyphenyl)pyrrolidin-2-one from p-anisidine

Application Note: Synthesis of 1-(4-Methoxyphenyl)pyrrolidin-2-one

**Abstract

This document provides a detailed protocol for the synthesis of this compound, a γ-lactam derivative, from p-anisidine and an appropriate lactone. Pyrrolidinone scaffolds are significant in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] This protocol outlines the reaction conditions, purification methods, and necessary safety precautions. The starting material, p-anisidine, is toxic and requires careful handling.[4][5][6][7]

Introduction